The Genesis of a Kinase Inhibitor: A Technical History of Bisindolylmaleimide III
The Genesis of a Kinase Inhibitor: A Technical History of Bisindolylmaleimide III
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The bisindolylmaleimides represent a significant class of synthetic compounds that have played a pivotal role in the study of protein kinases, particularly Protein Kinase C (PKC). Arising from the structural framework of the natural product staurosporine, these molecules were engineered to achieve greater selectivity and potency as kinase inhibitors. Bisindolylmaleimide III, a prominent member of this family, emerged from early structure-activity relationship studies as a potent and selective tool for dissecting cellular signaling pathways. This technical guide delves into the discovery, history, and core experimental methodologies associated with Bisindolylmaleimide III, providing a comprehensive resource for professionals in drug discovery and molecular biology.
Discovery and Historical Context
The journey to Bisindolylmaleimide III began with the exploration of staurosporine, a potent but non-selective protein kinase inhibitor.[1] In the early 1990s, researchers sought to develop more specific inhibitors of Protein Kinase C (PKC), a family of kinases crucial to various signal transduction pathways. The synthesis of bisindolylmaleimides was a direct attempt to capture the pharmacophore of staurosporine while improving its selectivity profile.[1]
The first synthesis of the broader bisindolylmaleimide scaffold was described by Steglich et al. in 1980, stemming from investigations into pigments from the slime mould Arcyria denudate.[2] However, its development as a kinase inhibitor came later. Seminal work published in the early 1990s by researchers including Davis, Hill, Lawton, and Toullec, detailed the synthesis and characterization of a series of 2,3-bisarylmaleimides.[1][3] These studies established the bisindolylmaleimide core as a potent inhibitor of PKC.[3] Through systematic structure-activity relationship (SAR) studies, it was found that modifications to the maleimide nitrogen and the indole rings could significantly modulate potency and selectivity.[1] Bisindolylmaleimide III, with its specific substitution pattern, was developed as part of this effort to create potent and selective PKC inhibitors with a structural resemblance to staurosporine.[3][]
Mechanism of Action and Biological Targets
Bisindolylmaleimide III functions primarily as a potent and selective inhibitor of Protein Kinase C (PKC).[5] Its mechanism of action is competitive inhibition with respect to ATP, meaning it binds to the ATP-binding site of the kinase domain, preventing the transfer of phosphate to substrate proteins.[1] While it shows broad activity against several PKC isoforms, it is particularly effective against PKCα.[3][5]
Beyond PKC, Bisindolylmaleimide III has been shown to inhibit a range of other protein kinases, although generally with lower potency. This includes S6K1, MAPKAP-K1, RSK2, and MSK1.[3][6] It also inhibits PDK1, a key kinase in the insulin signaling pathway, with an IC50 value of 3.8 μM.[3] This polypharmacology underscores the importance of using the inhibitor at appropriate concentrations to ensure target-specific effects in cellular studies. More recent research has also explored non-PKC targets, including the potential for some bisindolylmaleimide derivatives to inhibit STAT3 activation by binding to its SH2 domain.[7]
Quantitative Data: Inhibitory Profile
The inhibitory activity of Bisindolylmaleimide III and related compounds against a panel of kinases is summarized below. The IC50 values highlight its potency and relative selectivity for PKC isoforms.
| Compound | Kinase Target | IC50 (nM) | ATP Concentration | Reference |
| Bisindolylmaleimide III | PKCα | ~10-20 | N/A | [3] |
| Bisindolylmaleimide III | S6K1 | Potent Inhibition | N/A | [3][6] |
| Bisindolylmaleimide III | MAPKAP-K1β | Potent Inhibition | N/A | [6] |
| Bisindolylmaleimide III | MSK1 | Potent Inhibition | N/A | [6] |
| Bisindolylmaleimide III | CDK2 | 2000 | N/A | [6] |
| Bisindolylmaleimide III | PDK1 | 3800 | N/A | [3] |
| GF 109203X (BIM I) | PKCα | 8 | 50 µM ATP | [8] |
| GF 109203X (BIM I) | PKCε | 12 | 50 µM ATP | [8] |
| GF 109203X (BIM I) | RSK1 | 610 | 50 µM ATP | [8] |
| GF 109203X (BIM I) | RSK2 | 310 | 50 µM ATP | [8] |
| GF 109203X (BIM I) | RSK3 | 120 | 50 µM ATP | [8] |
| Ro 31-8220 (BIM IX) | PKCα | 5 | N/A | [9] |
| Ro 31-8220 (BIM IX) | PKCβI | 24 | N/A | [9] |
| Ro 31-8220 (BIM IX) | PKCβII | 14 | N/A | [9] |
| Ro 31-8220 (BIM IX) | PKCγ | 27 | N/A | [9] |
| Ro 31-8220 (BIM IX) | PKCε | 24 | N/A | [9] |
| Ro 31-8220 (BIM IX) | RSK2 | 36 | 50 µM ATP | [8] |
| Ro 31-8220 (BIM IX) | RSK3 | 5 | 50 µM ATP | [8] |
| Ro 31-8220 (BIM IX) | GSK-3β | 2.8 | N/A | [10] |
Key Experimental Protocols
In Vitro Protein Kinase C Inhibition Assay
This protocol outlines a typical method for determining the IC50 value of Bisindolylmaleimide III against PKC in vitro.
Objective: To measure the concentration-dependent inhibition of a specific PKC isoform by Bisindolylmaleimide III.
Materials:
-
Recombinant active human PKC isoform (e.g., PKCα)
-
PKC substrate (e.g., synthetic peptide GPRPLFCRKGSLRQKW or GST-MARCKS)[8][9]
-
Bisindolylmaleimide III stock solution (in DMSO)
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM EDTA, 1 mM DTT, 0.02% (w/v) Triton X-100[9]
-
Cofactors: Phosphatidylserine (50 µg/mL), Diacylglycerol (5 µg/mL), 0.6 mM CaCl2[8][9]
-
ATP Solution: 10 µM [γ-32P]ATP or cold ATP for non-radioactive methods[9]
-
P81 phosphocellulose paper or materials for Western blotting
-
75 mM orthophosphoric acid
-
Scintillation counter or Western blot imaging system
Procedure:
-
Prepare Assay Mix: In a microcentrifuge tube, prepare the assay mixture containing the kinase assay buffer, the peptide substrate, and cofactors (phosphatidylserine, diacylglycerol, CaCl2).
-
Serial Dilution of Inhibitor: Prepare serial dilutions of Bisindolylmaleimide III in DMSO, and then add to the assay mix to achieve the desired final concentrations. Include a DMSO-only control.
-
Enzyme Addition: Add the recombinant PKC enzyme to the assay mixture to initiate a pre-incubation period (e.g., 10 minutes at 30°C).
-
Initiate Reaction: Start the phosphorylation reaction by adding the ATP solution. The final ATP concentration is critical; values between 10 µM and 50 µM are common.[8][9]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-15 minutes) at 30°C or 37°C.[8][9]
-
Terminate Reaction:
-
Quantification:
-
Radioactive Method: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.[9]
-
Non-Radioactive Method: Analyze the samples by SDS-PAGE and Western blot using a phospho-specific antibody against the substrate. Quantify band intensity using an imaging system.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for PKC Activity: Inhibition of Substrate Phosphorylation
This protocol describes how to assess the efficacy of Bisindolylmaleimide III in a cellular context.
Objective: To measure the inhibition of phorbol ester-induced phosphorylation of a known PKC substrate in cultured cells.
Materials:
-
Cultured cells (e.g., Swiss 3T3 fibroblasts, A549 cells)[1][9]
-
Cell culture medium (e.g., DMEM or MEM with 10% FCS)[9]
-
PKC activator: Phorbol 12-myristate 13-acetate (PMA) or Phorbol 12,13-dibutyrate (PDBu)[1]
-
Bisindolylmaleimide III
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibody against the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS), and a primary antibody for a loading control (e.g., GAPDH or total protein).
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for several hours or overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of Bisindolylmaleimide III (or a vehicle control, DMSO) for a specified time (e.g., 15-60 minutes).[8]
-
PKC Activation: Stimulate the cells with a PKC activator like PMA (e.g., 30 nM) for a short period (e.g., 5-15 minutes).[1][8]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against the phosphorylated substrate, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) system.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities of the phosphorylated protein relative to the loading control. Calculate the percentage of inhibition for each concentration of Bisindolylmaleimide III compared to the PMA-stimulated control.
Visualizations of Pathways and Processes
Signaling Pathway Diagram
Caption: Canonical PKC signaling pathway and the inhibitory action of Bisindolylmaleimide III.
Experimental Workflow Diagram
References
- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bisindolylmaleimide III | PKC inhibitor | Hello Bio [hellobio.com]
- 7. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
